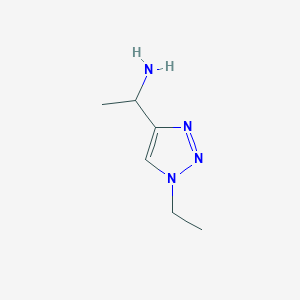![molecular formula C9H19NO B13161469 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)
1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is a chemical compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol typically involves the reaction of cyclopropyl derivatives with aminomethyl and butanol groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
Comparaison Avec Des Composés Similaires
- 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
- [1-(Aminomethyl)cyclopropyl]methanol
Comparison: Compared to similar compounds, 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol is unique due to its specific structural features, such as the presence of a butanol moiety. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
OCDUUEPVZDTULW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)

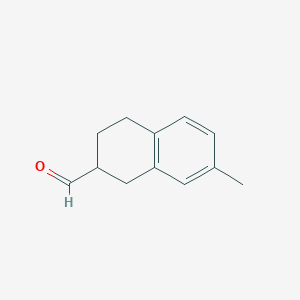
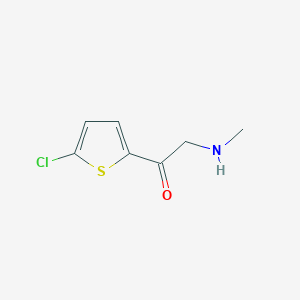
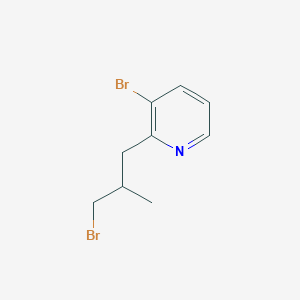
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)

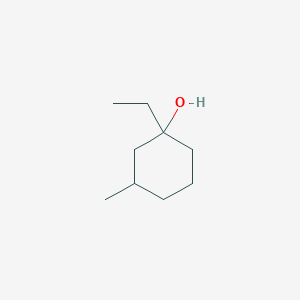
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
